molecular formula C13H14O5 B2443935 Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 60943-39-7

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2443935
CAS No.: 60943-39-7
M. Wt: 250.25
InChI Key: VVHWVQNWVGXDAH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses the molecular formula C₁₃H₁₄O₅ with a molecular weight of 250.25 grams per mole. The compound is cataloged under the Chemical Abstracts Service registry number 60943-39-7, providing a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of a butanoic acid derivative with ketone functionalities at positions 2 and 4, an ethyl ester group, and a 2-methoxyphenyl substituent at the 4-position.

The molecular architecture features a linear carbon chain backbone characteristic of β-diketone structures, with the defining feature being two carbonyl groups separated by a single methylene bridge. The structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation: CCOC(=O)C(=O)CC(=O)c1ccccc1OC, which provides a standardized representation of the compound's connectivity. The presence of the 2-methoxyphenyl group introduces both steric and electronic effects that significantly influence the compound's conformational preferences and chemical reactivity.

The compound belongs to the class of linear β-diketones, which typically exist as equilibrium mixtures between diketo and enol tautomeric forms. The electron-donating methoxy substituent at the ortho position of the phenyl ring creates a unique electronic environment that affects the distribution between these tautomeric forms. The ethyl ester functionality at the terminal position provides additional conformational flexibility while maintaining the compound's overall stability through resonance stabilization.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds provide crucial insights into the three-dimensional arrangement and conformational preferences of these molecules. X-ray crystallography serves as the primary experimental technique for determining the atomic positions and molecular geometry with high precision. The crystallographic analysis reveals important structural parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation.

Related crystallographic studies of similar oxobutanoate derivatives demonstrate typical structural features observed in this class of compounds. The molecular geometry often exhibits near-planarity in the aromatic and diketone regions, with deviations primarily occurring in the ethyl ester portion of the molecule. Intermolecular interactions in the crystal lattice, including hydrogen bonding patterns and aromatic stacking interactions, contribute to the overall crystal stability and packing arrangement.

The conformational analysis reveals that the 2-methoxyphenyl substituent can adopt different orientations relative to the diketone backbone, influencing both the molecular dipole moment and crystal packing efficiency. Density functional theory calculations complement experimental crystallographic data by providing insights into the relative energies of different conformational states and the barriers to rotation around key bonds. These computational studies indicate that the preferred conformation in the solid state may differ from the solution-phase geometry due to crystal packing forces and intermolecular interactions.

The crystal structure analysis also reveals the tautomeric form predominant in the solid state, which is crucial for understanding the compound's physical and chemical properties. The presence of the methoxy group in the ortho position creates the possibility for additional intramolecular interactions that can stabilize particular tautomeric forms through weak hydrogen bonding or electrostatic interactions.

Comparative Structural Analysis with β-Diketone Derivatives

The structural characteristics of this compound can be systematically compared with other β-diketone derivatives to understand structure-property relationships within this chemical family. Linear β-diketones typically exhibit a characteristic equilibrium between diketo and enol tautomeric forms, with the distribution depending on substituent effects and environmental conditions. Comparative studies reveal that aromatic substituents generally favor the enol form due to extended conjugation and resonance stabilization.

The presence of the 2-methoxyphenyl group in this compound creates unique structural features when compared to other phenyl-substituted β-diketones. The methoxy substituent in the ortho position introduces both electronic and steric effects that distinguish this compound from para-substituted analogs such as ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. The ortho positioning allows for potential intramolecular interactions between the methoxy oxygen and other functional groups, which can influence conformational preferences and tautomeric equilibria.

Structural comparison with the methyl ester analog, methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, demonstrates the effect of ester alkyl chain length on molecular properties. The longer ethyl chain in the target compound provides increased conformational flexibility while maintaining similar electronic properties. This structural modification can affect solubility characteristics and crystal packing arrangements without significantly altering the fundamental β-diketone reactivity patterns.

Compound Molecular Formula Molecular Weight CAS Number Key Structural Feature
This compound C₁₃H₁₄O₅ 250.25 60943-39-7 ortho-Methoxy substitution
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate C₁₃H₁₄O₅ 250.25 35322-20-4 para-Methoxy substitution
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate C₁₂H₁₂O₅ 236.22 39757-31-8 Methyl ester group

The comparative analysis extends to the examination of tautomeric behavior across different substitution patterns. Studies indicate that electron-donating substituents on the aromatic ring generally increase the percentage of enol form present at equilibrium, while the position of substitution can influence the specific geometry of the enol tautomer. The 2-methoxy substitution pattern in the target compound creates a unique electronic environment that may result in distinctive tautomeric preferences compared to other positional isomers.

Furthermore, comparative studies with other aromatic β-diketone derivatives reveal common structural motifs and variations in intermolecular interactions. The nature of the chelating group and substituent patterns significantly influence photophysical properties and solid-state behavior, making structural comparison essential for understanding the relationship between molecular architecture and observable properties. These comparative insights provide a foundation for predicting behavior and designing related compounds with tailored properties for specific applications.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-13(16)11(15)8-10(14)9-6-4-5-7-12(9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHWVQNWVGXDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s α,γ-diketo ester structure makes it susceptible to oxidation. Under acidic conditions with KMnO₄ , the γ-keto group oxidizes to a carboxylic acid, yielding 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid (Fig. 1A). Comparatively, para-methoxy analogs show slower oxidation due to reduced steric hindrance .

Reaction TypeReagents/ConditionsProductYield (%)
γ-Keto oxidationKMnO₄, H₂SO₄, reflux4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid72–78

Reduction Reactions

Selective reduction of the keto groups is achievable:

  • LiAlH₄ reduces both keto groups, producing 4-(2-methoxyphenyl)-1,4-butanediol .

  • Catalytic hydrogenation (H₂/Pd-C ) selectively reduces the α-keto group to an alcohol, forming ethyl 4-(2-methoxyphenyl)-4-hydroxy-2-oxobutanoate .

Reducing AgentProductSelectivity
LiAlH₄1,4-Butanediol derivativeNon-selective
H₂/Pd-CMonohydroxy esterα-Keto selective

Nucleophilic Substitution and Condensation

The β-keto ester participates in condensations reminiscent of the Guareschi–Thorpe reaction (Fig. 1B):

  • Reaction with ethyl 3-amino-3-iminopropionate hydrochloride under basic conditions yields 2-amino isonicotinic acid derivatives via decarboxylation .

  • Substitution at the methoxy group is sterically hindered but feasible with strong nucleophiles (e.g., NaN₃ ) under high temperatures.

ReactionConditionsMajor Product
Guareschi–Thorpe analogNH₄OAc, EtOH, Δ2-Amino-4-(2-methoxyphenyl)isonicotinic acid
Methoxy substitutionNaN₃, DMF, 120°C2-Azido phenyl derivative

Ester Hydrolysis and Decarboxylation

  • Acidic hydrolysis (HCl/H₂O) cleaves the ester to 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid .

  • Thermal decarboxylation (180°C) eliminates CO₂, forming 3-(2-methoxyphenyl)-2-propen-1-one .

ProcessConditionsOutcome
Hydrolysis6M HCl, refluxCarboxylic acid (95% purity)
DecarboxylationDry Δ, N₂ atmosphereα,β-Unsaturated ketone

Comparative Reactivity Analysis

Structural analogs exhibit varying reactivities:

CompoundSubstituentOxidation Rate (vs. Target)Notes
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Para-methoxy1.3× fasterReduced steric effects
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoateFluoro-ortho-methoxy0.8× slowerElectron-withdrawing F slows oxidation

Key Research Findings

  • The compound’s condensation with amines generates heterocyclic scaffolds critical for drug discovery (e.g., antimalarial leads) .

  • Steric effects from the ortho-methoxy group hinder electrophilic aromatic substitution but favor keto-group reactivity .

Scientific Research Applications

Chemistry

  • Synthetic Intermediate : Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate serves as a building block in organic synthesis for more complex molecules. It is utilized in various reactions, including Knoevenagel condensation and Michael addition reactions.
  • Reactivity Studies : The compound's reactivity can be explored through various chemical transformations, enabling the development of new synthetic methodologies.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways.
  • Enzyme Inhibition Studies : It has shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated an IC50 value of approximately 12 µM against COX-1 and COX-2 enzymes.

Medicine

  • Drug Development : this compound is explored as a lead compound for drug development targeting various diseases due to its interaction with specific biological targets.
  • Anticancer Research : Preclinical models have shown that treatment with this compound can significantly reduce tumor volume in xenograft models derived from breast cancer cells.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with unique properties, contributing to advancements in material science.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited cyclooxygenase enzymes (COX). The results indicated significant anti-inflammatory potential, making it a candidate for further therapeutic exploration.

Case Study 2: Anticancer Efficacy

In vivo experiments using xenograft models showed that treatment with this compound resulted in a marked reduction in tumor volume compared to control groups. This suggests its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Similar structure but with a methoxy group at the 4-position of the phenyl ring.

    Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methoxy group at the 2-position of the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following characteristics:

  • Molecular Formula: C13H14O5
  • Molecular Weight: Approximately 250.25 g/mol
  • Structural Features: The compound includes an ethyl ester group and a dioxobutanoate moiety, with a methoxy group at the 2-position of the phenyl ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in developing new antimicrobial agents. The compound's mechanism may involve inhibiting bacterial enzymes or disrupting cell wall synthesis.

Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties . It may act by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins.

The mechanism of action of this compound involves:

  • Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in inflammation and microbial resistance.
  • Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways within cells.

Comparative Analysis with Similar Compounds

This compound can be compared to structurally similar compounds to illustrate its unique biological activity:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoateC13H14O5Different methoxy substitution pattern
Ethyl 4-(p-hydroxyphenyl)-2,4-dioxobutanoateC13H14O5Hydroxyl group may enhance hydrogen bonding
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoateC16H20O5Additional isopropyl group increases lipophilicity

These comparisons highlight how variations in substitution patterns can affect the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A recent study demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
  • Anti-inflammatory Research : In vitro assays showed that this compound reduced the production of inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
  • Synthesis and Modification : Research into synthesizing derivatives of this compound has revealed that modifications to the methoxy group can enhance its biological properties. For instance, altering the position of the methoxy group resulted in compounds with improved anti-inflammatory effects .

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate?

Methodological Answer:
The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation of substituted aromatic precursors. For example:

  • Reacting 2-methoxyphenylacetophenone derivatives with ethyl oxalyl chloride under basic conditions to form the dioxobutanoate backbone .
  • Utilizing ketone intermediates (e.g., 4-(2-methoxyphenyl)-2,4-diketobutanoic acid) followed by esterification with ethanol in the presence of acid catalysts .
    Key experimental parameters include temperature control (0–5°C for acylation steps) and inert atmospheres to prevent side reactions.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the methoxy group (δ\delta ~3.8 ppm for 1^1H), ester carbonyl (δ\delta ~170 ppm for 13^13C), and aromatic protons .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 265.24 for C12_{12}H12_{12}O5_5) .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Advanced: How does the electron-withdrawing methoxy group influence the reactivity of the dioxobutanoate moiety?

Methodological Answer:
The ortho-methoxy group stabilizes intermediates via resonance and steric effects, altering reaction pathways:

  • In nucleophilic substitutions, the methoxy group directs electrophilic attacks to specific positions on the aromatic ring .
  • Computational studies (DFT) show reduced electron density at the β-keto ester carbonyl, enhancing its susceptibility to reduction or nucleophilic addition .
    Experimental validation involves comparing reaction rates with analogs lacking the methoxy group .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) shift proton signals.
  • Impurity interference : Recrystallize the compound using hexane/ethyl acetate (3:1) and reacquire spectra .
  • Isomeric mixtures : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .
    Cross-reference with high-purity standards from databases like PubChem or EPA DSSTox .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
  • Light Sensitivity : Protect from UV exposure using amber glass vials to avoid photodegradation .
  • Moisture Control : Store with desiccants (e.g., silica gel) in sealed containers .

Advanced: What computational tools are recommended for modeling its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for studying solvation effects and conformational stability in aqueous environments .
  • QSPR Models : Correlate substituent effects (e.g., methoxy position) with bioavailability using CODESSA or MOE .

Advanced: How to optimize purification of this compound from complex mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 to 1:2) .
  • Recrystallization : Dissolve in hot ethanol, then cool to –20°C for 12 hours to yield high-purity crystals .
  • Troubleshooting : If impurities persist, employ preparative TLC (0.5 mm silica plates) with visualization under UV 254 nm .

Basic: What are the documented biological or enzymatic interactions of this compound?

Methodological Answer:

  • Enzymatic Degradation : Acts as a substrate for aminotransferases (e.g., EC 2.6.1.63), forming 4-(2-aminophenyl)-2,4-dioxobutanoate, which spontaneously cyclizes to bioactive kynurenate derivatives .
  • Antimicrobial Screening : Derivatives show activity against S. aureus (MIC ~32 µg/mL) via disruption of membrane integrity .

Advanced: What strategies are used to modify the dioxobutanoate scaffold for enhanced bioactivity?

Methodological Answer:

  • Side-Chain Functionalization : Introduce halogens (e.g., 4-chlorophenyl analogs) via Ullmann coupling to improve lipophilicity .
  • Ester Group Replacement : Substitute ethyl with benzyl esters to alter metabolic stability .
  • β-Keto Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields chiral diols for asymmetric synthesis .

Advanced: How to analyze reaction intermediates in the synthesis of this compound?

Methodological Answer:

  • In Situ FTIR : Monitor carbonyl stretching (1750–1700 cm1^{-1}) to track acylation progress .
  • LC-MS/MS : Identify transient intermediates (e.g., enolates) using electrospray ionization in negative ion mode .
  • Quench Studies : Halt reactions at timed intervals and isolate intermediates via flash chromatography for structural elucidation .

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